molecular formula C9H13NO2 B1274159 2-(2-Methoxyethoxy)aniline CAS No. 72806-66-7

2-(2-Methoxyethoxy)aniline

Cat. No. B1274159
CAS RN: 72806-66-7
M. Wt: 167.2 g/mol
InChI Key: GGVZNGYEHJHVMK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)aniline is a chemical compound that is a derivative of aniline, where the aniline hydrogen atom is substituted with a 2-methoxyethoxy group. This substitution can significantly alter the chemical and physical properties of the molecule compared to aniline itself.

Synthesis Analysis

The synthesis of substituted anilines, such as 2-(2-Methoxyethoxy)aniline, often involves multi-step chemical reactions. For example, a related compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% . Although this is not the exact compound , it provides insight into the complexity of synthesizing substituted anilines.

Molecular Structure Analysis

The molecular structure of substituted anilines can be characterized using various spectroscopic techniques. For instance, computational modeling has been used to study the structure of N-(methoxysalicylidene) anilines, which are related to 2-(2-Methoxyethoxy)aniline . These studies include quantum chemical computations using Density Functional Theory to optimize the structures and predict infrared, nuclear magnetic resonance, and ultraviolet spectra, which are then compared to experimental data to confirm the molecular structure.

Chemical Reactions Analysis

Substituted anilines can undergo various chemical reactions, including polymerization. The electropolymerization of 2-methoxyaniline (MOA), a compound similar to 2-(2-Methoxyethoxy)aniline, has been studied, revealing that the polymerization kinetics and the resulting polymer structure are dependent on the monomer concentration . Additionally, the copolymerization of aniline with o-methoxyaniline has been investigated, showing that the electrochemical growth of the resulting copolymer depends on the initial amount of o-methoxyaniline present in the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted anilines can vary widely. For example, a poly(2-methoxy aniline) Sn(II)silicate carbon nanotubes composite synthesized by the sol-gel method exhibited high electrical conductivity in the range of 2–3 S cm^-1 and was found to be highly selective for Hg^2+ ions . The polymerization of 2-methoxyaniline in a water/pentane biphasic system resulted in the formation of water-soluble oligomers and insoluble polymeric products, which could be prepared as thin films or micrometer-sized spherical particles . The kinetics of the oxidative chemical homopolymerization of 2-methoxyaniline was studied using 1H NMR spectroscopy, revealing longer induction and propagation times compared to aniline due to steric hindrance from the methoxy substituent .

Scientific Research Applications

Corrosion Inhibition

2-(2-Methoxyethoxy)aniline derivatives, specifically aromatic epoxy monomers like AEM1 and AEM2, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds show a high degree of inhibition efficiency, with AEM2 exhibiting a slightly higher effectiveness than AEM1. The interaction between these molecules and the metal surface has been analyzed using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations (Dagdag et al., 2019).

Electrochemomechanical Properties

Copolymers of aniline and 2-methoxyaniline have been synthesized and analyzed for their electrochemomechanical behavior. These copolymers exhibit volume changes caused by redox switching in acidic and perchloric acid media. The research indicates that the electrochemomechanical properties are dependent on the polymer composition and the electrolyte anion, highlighting potential applications in mechanical devices (Armada et al., 2009).

Dielectric Relaxation Phenomenon

The interaction between aniline and 2-alkoxyethanols, including 2-methoxyethanol, in non-polar solvents has been studied. The research focuses on the dielectric relaxation times and the strength of hydrogen bond formation. This study contributes to understanding the molecular interactions in such mixtures, which can be important for various applications in chemistry and materials science (Basha, 2017).

Conductive Polymers

The synthesis of highly soluble conductive polyanilines from aniline derivatives, including 2-(2-methoxyethoxy)aniline, has been explored. The resultant polymers exhibit significant solubility in both organic solvents and water, which could be advantageous for various applications in nanotechnology and electronics (Xu et al., 2014).

Electropolymerization Studies

Studies on the electropolymerization of 2-methoxyaniline have shown that the products' structure and properties depend on the monomer concentration. This research provides insights into the polymerization kinetics and the potential for developing redox-type polymers with specific properties (Viva et al., 2002).

Oxidation Reactions

Research on the oxidation of aniline and other primary aromatic amines, including substituted anilines, by manganese dioxide has been conducted. This study is significant for understanding the redox reactions of these compounds in environmental contexts, such as soil and water systems (Laha & Luthy, 1990).

Fenton-Like Oxidation

Evaluation of Fenton-like oxidation for degrading hazardous methoxyanilines in aqueous solutions, including 2-Methoxyaniline, has been conducted. This research is relevant for wastewater treatment and environmental remediation processes (Chaturvedi & Katoch, 2020).

Safety And Hazards

2-(2-Methoxyethoxy)aniline is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification system . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .

properties

IUPAC Name

2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVZNGYEHJHVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993607
Record name 2-(2-Methoxyethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)aniline

CAS RN

72806-66-7
Record name 2-(2-Methoxyethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72806-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Methoxyethoxy)aniline
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Record name 2-(2-Methoxyethoxy)aniline
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Record name 2-(2-methoxyethoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Ast, T Schwarze, H Müller… - … A European Journal, 2013 - Wiley Online Library
Herein, we report the synthesis of two phenylaza‐[18]crown‐6 lariat ethers with a coumarin fluorophore (1 and 2) and we reveal that compound 1 is an excellent probe for K + ions …
B Sui, S Tang, T Liu, B Kim… - ACS applied materials & …, 2014 - ACS Publications
A novel boron-dipyrromethene (BODIPY) based fluorescence turn-on sensor for detecting Fe 3+ in aqueous media is reported with 23-fold fluorescence enhancement. The sensor is …
Number of citations: 163 pubs.acs.org
V Lethuillier - 2018 - eprints.soton.ac.uk
This thesis describes the efforts made toward developing new structured surfaces. These new structured and modified surfaces presented are of great potential interest in the detection …
Number of citations: 2 eprints.soton.ac.uk
B Sui - 2014 - stars.library.ucf.edu
Fluorescence spectroscopy has been considered to be one of the most important research techniques in modern analytical chemistry, biochemistry, and biophysics. At present, …
Number of citations: 3 stars.library.ucf.edu
JV Ros-Lis, R Martínez-Máñez, J Soto - Chemical communications, 2002 - pubs.rsc.org
A chromogenic reagent for cyanide determination in water based on the reaction of this anion with a squaraine derivative functionalized with ether chains has been developed. …
Number of citations: 172 pubs.rsc.org
J Lategahn, J Hardick, T Grabe… - Journal of medicinal …, 2020 - ACS Publications
Mutated or amplified Her2 serves as a driver of non-small cell lung cancer or mediates resistance toward the inhibition of its family member epidermal growth factor receptor with small-…
Number of citations: 8 pubs.acs.org
Z Wang - 2018 - escholarship.org
Potassium ion (K+) is the most abundant metal ion in human body, and K+ homeostasis plays an essential role in many physiological events. Intracellular K+ levels are around 150 mM …
Number of citations: 2 escholarship.org

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